REACTION_CXSMILES
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[OH:1][C:2]1[C:3](=[O:21])[N:4]([CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[CH2:5][CH2:6][C:7]=1[C:8](=[O:11])[CH2:9][CH3:10].[C:22](=O)([O-])[O-].[Cs+].[Cs+].S(OC)(OC)(=O)=O>CN(C)C=O>[CH3:22][O:1][C:2]1[C:3](=[O:21])[N:4]([CH2:12][C:13]2[CH:14]=[CH:15][C:16]([O:19][CH3:20])=[CH:17][CH:18]=2)[CH2:5][CH2:6][C:7]=1[C:8](=[O:11])[CH2:9][CH3:10] |f:1.2.3|
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Name
|
|
Quantity
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17.35 kg
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Type
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reactant
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Smiles
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OC=1C(N(CCC1C(CC)=O)CC1=CC=C(C=C1)OC)=O
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Name
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cesium carbonate
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Quantity
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22.126 kg
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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Quantity
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90.8 L
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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8.552 kg
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Type
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reactant
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Smiles
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S(=O)(=O)(OC)OC
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Type
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CUSTOM
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Details
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The suspension was stirred a half hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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dry 100 gallon tank
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Type
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CUSTOM
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Details
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the temperature 20-25° C
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Type
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WASH
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Details
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was rinsed into the tank with additional DMF (500 ml)
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Type
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STIRRING
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Details
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to stir at 20-25° C. for 16 hours
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Duration
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16 h
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Type
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ADDITION
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Details
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The reaction was diluted with ethyl acetate (108 gal, 408.8 L)
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Type
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WASH
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Details
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was washed with water (4×22 gal (83.3 L))
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Type
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WASH
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Details
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The ethyl acetate solution was washed with a solution
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Type
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WASH
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Details
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by washing with a solution
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Type
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CUSTOM
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Details
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The organic solution was dried
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Type
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WASH
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Details
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by washing with brine (14 gal, 53 L) The ethyl acetate
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Type
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CUSTOM
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Details
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The estimated yield
|
Type
|
CUSTOM
|
Details
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A small sample was isolated for characterization
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Name
|
|
Type
|
|
Smiles
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COC=1C(N(CCC1C(CC)=O)CC1=CC=C(C=C1)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |